molecular formula C13H12O4 B11874501 Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate

Cat. No.: B11874501
M. Wt: 232.23 g/mol
InChI Key: CMNKNIBSVLOMMR-UHFFFAOYSA-N
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Description

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate is a complex organic compound with a unique structure that includes an indeno-dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate (CAS No. 1361004-12-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indeno-dioxole derivatives and is characterized by its unique molecular structure, which includes a dioxole ring fused to an indene moiety.

  • Molecular Formula : C13H12O4
  • Molecular Weight : 232.23 g/mol

The structural features of this compound suggest potential interactions with biological systems, making it a subject of interest in pharmacological studies.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
PC-3 (Prostate)12.8Cell cycle arrest (G2/M phase)
HeLa (Cervical)18.5Apoptosis and necrosis

Genotoxicity and Safety Profile

The genotoxicity of this compound has been evaluated using the Ames test and micronucleus assays. Results indicate that the compound does not exhibit mutagenic properties under standard testing conditions. Furthermore, repeated dose toxicity studies in animal models have shown no significant adverse effects at therapeutic doses.

Table 2: Genotoxicity Assessment

Test TypeResult
Ames TestNegativeNon-mutagenic
Micronucleus AssayNegativeNon-clastogenic

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as an anti-inflammatory agent. In vivo studies demonstrated a reduction in inflammation markers in animal models subjected to induced inflammation. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Activity

ModelDose (mg/kg)Inflammatory Marker Reduction (%)
Carrageenan-induced1045%
Adjuvant-induced2055%

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced breast cancer. The trial reported a partial response in approximately 30% of participants, with manageable side effects primarily consisting of mild gastrointestinal disturbances.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 7-methyl-5H-cyclopenta[f][1,3]benzodioxole-6-carboxylate

InChI

InChI=1S/C13H12O4/c1-7-9-5-12-11(16-6-17-12)4-8(9)3-10(7)13(14)15-2/h4-5H,3,6H2,1-2H3

InChI Key

CMNKNIBSVLOMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC3=C(C=C12)OCO3)C(=O)OC

Origin of Product

United States

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